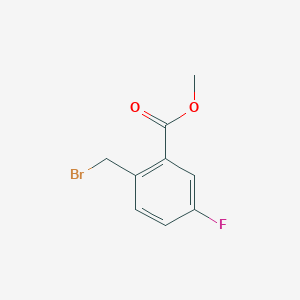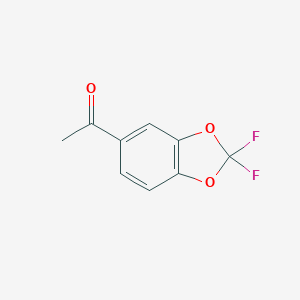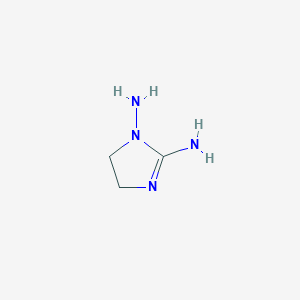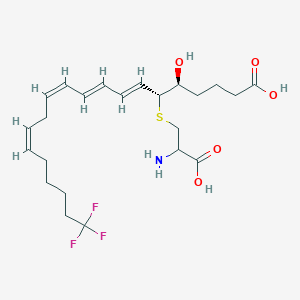
20,20,20-Trifluoroleukotriene E4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20,20,20-Trifluoroleukotriene E4 (TF-LTE4) is a leukotriene, which is a type of eicosanoid that is involved in inflammation. It is a potent mediator of asthma and other allergic diseases. TF-LTE4 is a metabolite of leukotriene C4 (LTC4), which is produced by mast cells and eosinophils.
Mechanism Of Action
20,20,20-Trifluoroleukotriene E4 exerts its biological effects by binding to specific receptors on the surface of target cells. The most well-characterized receptor for 20,20,20-Trifluoroleukotriene E4 is the cysteinyl leukotriene receptor 1 (CysLT1R). Binding of 20,20,20-Trifluoroleukotriene E4 to CysLT1R activates a signaling cascade that leads to the contraction of smooth muscle cells, the release of pro-inflammatory cytokines, and the recruitment of inflammatory cells to the site of inflammation.
Biochemical And Physiological Effects
20,20,20-Trifluoroleukotriene E4 has a number of biochemical and physiological effects, including bronchoconstriction, airway hyperresponsiveness, mucus secretion, and vascular permeability. 20,20,20-Trifluoroleukotriene E4 also activates inflammatory cells, such as eosinophils and mast cells, which release pro-inflammatory cytokines and chemokines that contribute to the pathogenesis of allergic diseases.
Advantages And Limitations For Lab Experiments
20,20,20-Trifluoroleukotriene E4 has several advantages for lab experiments. It is a potent mediator of asthma and other allergic diseases and can be used to study the mechanisms of these diseases. 20,20,20-Trifluoroleukotriene E4 is also stable and can be easily synthesized using enzymatic conversion or chemical synthesis. However, there are also limitations to using 20,20,20-Trifluoroleukotriene E4 in lab experiments. It is a highly reactive molecule and can rapidly degrade in biological systems. 20,20,20-Trifluoroleukotriene E4 is also difficult to work with due to its high potency and low solubility.
Future Directions
There are several future directions for research on 20,20,20-Trifluoroleukotriene E4. One area of research is the development of new drugs that target 20,20,20-Trifluoroleukotriene E4 and its receptors. These drugs could be used to treat asthma and other allergic diseases. Another area of research is the identification of new signaling pathways that are activated by 20,20,20-Trifluoroleukotriene E4. This could lead to the development of new therapeutic targets for allergic diseases. Finally, there is a need for more research on the physiological and biochemical effects of 20,20,20-Trifluoroleukotriene E4 in different tissues and cell types. This could provide insights into the mechanisms of allergic diseases and lead to the development of new treatments.
Synthesis Methods
20,20,20-Trifluoroleukotriene E4 can be synthesized from LTC4 by enzymatic conversion or chemical synthesis. Enzymatic conversion involves the use of purified enzymes, such as gamma-glutamyl transpeptidase and dipeptidase, to convert LTC4 to 20,20,20-Trifluoroleukotriene E4. Chemical synthesis involves the use of synthetic reagents to convert LTC4 to 20,20,20-Trifluoroleukotriene E4. Both methods have been used in scientific research to produce 20,20,20-Trifluoroleukotriene E4.
Scientific Research Applications
20,20,20-Trifluoroleukotriene E4 has been used in scientific research to study the mechanisms of asthma and other allergic diseases. It is a potent bronchoconstrictor and has been shown to cause airway hyperresponsiveness in animal models of asthma. 20,20,20-Trifluoroleukotriene E4 has also been implicated in the pathogenesis of other allergic diseases, such as allergic rhinitis and atopic dermatitis.
properties
CAS RN |
131074-64-1 |
|---|---|
Product Name |
20,20,20-Trifluoroleukotriene E4 |
Molecular Formula |
C23H34F3NO5S |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-(2-amino-2-carboxyethyl)sulfanyl-20,20,20-trifluoro-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C23H34F3NO5S/c24-23(25,26)16-11-9-7-5-3-1-2-4-6-8-10-14-20(33-17-18(27)22(31)32)19(28)13-12-15-21(29)30/h2-6,8,10,14,18-20,28H,1,7,9,11-13,15-17,27H2,(H,29,30)(H,31,32)/b4-2-,5-3-,8-6+,14-10+/t18?,19-,20+/m0/s1 |
InChI Key |
KOJLKTXOQDHBBV-LGOCROHXSA-N |
Isomeric SMILES |
C(CCC(F)(F)F)C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)O)N |
SMILES |
C(CCC(F)(F)F)CC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
Canonical SMILES |
C(CCC(F)(F)F)CC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
synonyms |
20,20,20-trifluoroleukotriene E4 omega-F3-LTE4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




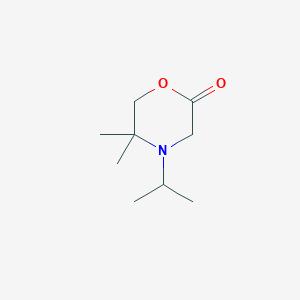

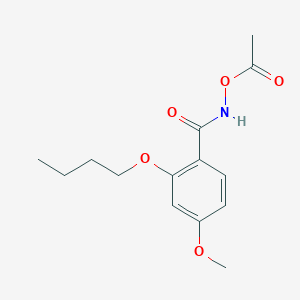

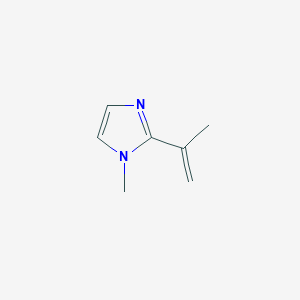
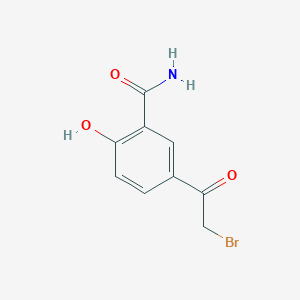
![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)


![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)
